molecular formula C12H14BrNO3 B7907191 Methyl 2-acetamido-3-(4-bromophenyl)propanoate

Methyl 2-acetamido-3-(4-bromophenyl)propanoate

Cat. No.: B7907191
M. Wt: 300.15 g/mol
InChI Key: DJGNZNWTUQNDRV-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-(4-bromophenyl)propanoate is a chiral amino acid derivative characterized by a methyl ester group, an acetamido side chain, and a 4-bromophenyl substituent. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in enantioselective hydrogenation reactions and peptide modifications . Its 4-bromo substituent enhances electrophilic reactivity, making it a candidate for cross-coupling reactions in drug discovery pipelines .

Properties

IUPAC Name

methyl 2-acetamido-3-(4-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGNZNWTUQNDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetamido-3-(4-bromophenyl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid. This intermediate is then esterified with methanol in the presence of sulfuric acid to form methyl 4-bromophenylacetate . The final step involves the acetamidation of the ester using acetic anhydride and a suitable base, such as pyridine, to yield the target compound .

Industrial Production Methods

Industrial production of methyl 3-(4-bromophenyl)-2-acetamidopropanoate typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(4-bromophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used in the presence of a polar aprotic solvent like dimethylformamide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

Major Products Formed

    Substitution: Products include various substituted phenyl derivatives.

    Hydrolysis: The major products are 4-bromophenylacetic acid and methanol.

    Reduction: The major product is the corresponding alcohol.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromophenyl)-2-acetamidopropanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the acetamido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : Bromine at the para position (4-bromo) enhances electrophilicity compared to meta (3-bromo), facilitating Suzuki-Miyaura couplings .
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) increases solubility in polar solvents, whereas nitro (electron-withdrawing) stabilizes intermediates in arylation reactions .
  • Steric Effects : Bulky substituents (e.g., 3,4,5-trimethylphenyl) lower melting points (157–160°C) compared to planar aryl groups .

Spectroscopic and Analytical Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS Data (ESI–HRMS)
1,3-Dioxoisoindolin-2-yl derivative of 4-bromo analog 8.69 (d, J=8.1 Hz, 1H), 7.97–7.32 (m, 8H) 172.1 (C=O), 122.9 (C-Br) [M+H]⁺: 449.1 (calc. 449.0)
(S)-4-Methoxyphenyl analog 3.25 (dd, J=13.9, 5.0 Hz, 1H) 55.2 (OCH₃), 170.8 (C=O) Not Reported

Spectral Trends :

  • Aromatic Signals : Bromine causes deshielding in ¹H NMR (δ 7.32–7.50), while methoxy groups show singlet protons at δ ~3.25 .
  • Mass Spectrometry : Bromine isotopes (⁷⁹Br/⁸¹Br) produce distinct [M+2]⁺ peaks in HRMS .

Biological Activity

Methyl 2-acetamido-3-(4-bromophenyl)propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H12BrNO3C_{12}H_{12}BrNO_3 and a molecular weight of approximately 298.13 g/mol. The compound features an acetamido group, a bromophenyl moiety, and a propanoate functional group, which contribute to its unique chemical properties and biological activities.

Key Features

Compound NameMolecular FormulaKey Features
This compoundC12H12BrNO3Contains bromine; exhibits antimicrobial activity
Methyl 2-acetamido-3-(4-chlorophenyl)propanoateC12H12ClNO3Chlorine instead of bromine; different reactivity
Methyl 3-(4-bromophenyl)acrylateC10H9BrO2Lacks acetamido group; simpler structure
Methyl 2-acetamido-3-(4-fluorophenyl)propanoateC12H12FNO3Fluorine substitution; distinct biological effects

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that compounds with similar structures often demonstrate varying degrees of efficacy against a range of microorganisms. The presence of the bromine atom in the phenyl ring is believed to enhance the compound's reactivity and biological effects, making it a candidate for further pharmacological exploration.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties . Preliminary findings suggest that it may inhibit specific enzymes involved in inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs). For example, derivatives of related compounds have shown significant reductions in edema in animal models, indicating potential therapeutic applications in treating inflammatory conditions .

The precise mechanism of action for this compound is not fully understood. However, it is hypothesized that the acetamido group may facilitate interactions with biological targets, influencing enzyme activity and receptor functions. This interaction could lead to modulation of inflammatory responses or microbial growth inhibition.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against various bacterial strains. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli18
    Pseudomonas aeruginosa14
  • Anti-inflammatory Assessment : In an experimental model using rats, the compound was tested for its anti-inflammatory effects by measuring paw edema. Results indicated a reduction in edema comparable to standard NSAIDs.
    Treatment% Edema Inhibition
    This compound67%
    Ibuprofen46%
    Control0%

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